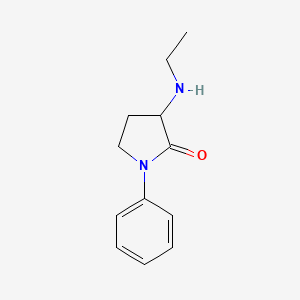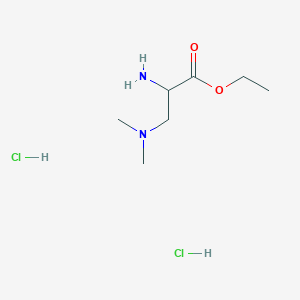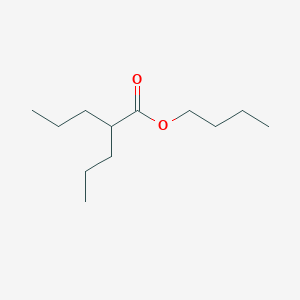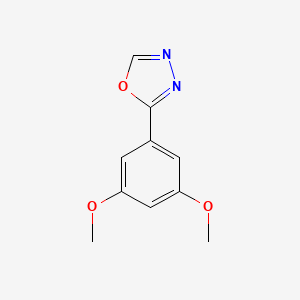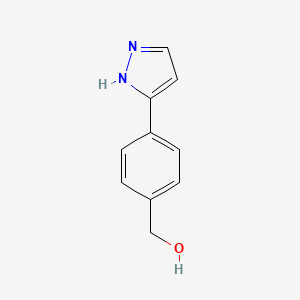![molecular formula C13H16FN3O B1524133 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine CAS No. 1240564-84-4](/img/structure/B1524133.png)
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
“1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C13H16FN3O . It is also known by its IUPAC name, 3-(4-fluorophenoxy)-N-methyl-1-propanamine . The compound has a molecular weight of 249.28 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” often involves the reaction of hydrazones with 1,3-diols . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to provide a detailed synthesis analysis of this specific compound.Molecular Structure Analysis
The InChI code for “1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- A study reported the synthesis of a series of 1-arylpyrazoles, which are potent σ(1) receptor antagonists, indicating their potential in pharmacological applications. These compounds, including variants similar to the query compound, were evaluated for their receptor binding abilities. The most promising candidate demonstrated significant activity in models of neurogenic and neuropathic pain (Díaz et al., 2012).
Characterization and Bioactivities
- Research on pyrazole derivatives, including those structurally related to the query compound, revealed their potential antitumor, antifungal, and antibacterial properties. These compounds were synthesized and characterized through various techniques, including X-Ray crystallography and spectroscopic methods (Titi et al., 2020).
Antiviral Activity
- A study focused on a novel inhibitor of enterovirus replication, structurally related to the query compound, demonstrating broad-spectrum antiviral activity. This research highlights the compound's mechanism of action targeting host cell factors essential for virus replication (van der Schaar et al., 2013).
Polymer Modification
- Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, suggested applications in medical fields due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Catalysis and Chemical Synthesis
- A study demonstrated the L-proline-catalyzed synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines, indicating the compound's role in facilitating complex chemical reactions and synthesizing functionally diverse molecules (Prasanna et al., 2013).
Apoptosis and Antimicrobial Agents
- Another study synthesized molecular hybrids containing pyrazole, demonstrating apoptosis induction in ovarian follicles and antimicrobial activity, suggesting therapeutic potentials (Sindhu et al., 2016).
Safety And Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-10-9-13(15)16-17(10)7-2-8-18-12-5-3-11(14)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFYONAEJHSGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



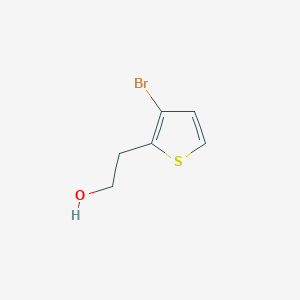
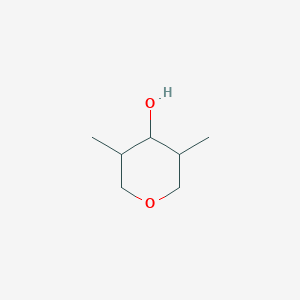
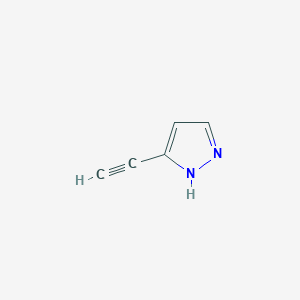
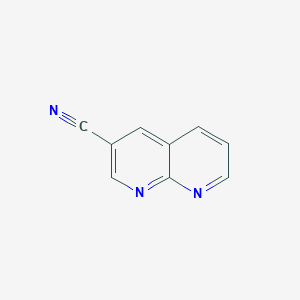

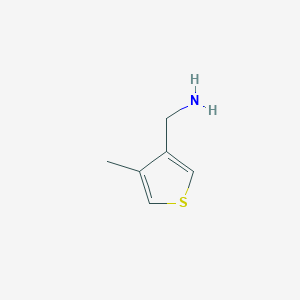
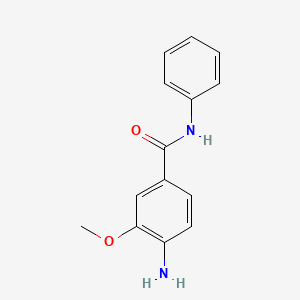

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)
